molecular formula C17H23N7O B14161986 [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide CAS No. 306318-67-2

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide

Cat. No.: B14161986
CAS No.: 306318-67-2
M. Wt: 341.4 g/mol
InChI Key: XVVBDOCUOGLIMR-UHFFFAOYSA-N
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Description

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide is a complex organic compound with a unique structure that combines a triazine ring with a cyanamide group and a phenoxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and dimethylamine. The phenoxyethyl group is then introduced through a nucleophilic substitution reaction using 2-(2-methylphenoxy)ethylamine. Finally, the cyanamide group is added through a reaction with cyanogen bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the triazine ring or the phenoxyethyl group.

    Reduction: Reduced forms of the triazine ring or the cyanamide group.

    Substitution: Substituted triazine or phenoxyethyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and enzymes, while the cyanamide group can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [4,6-Dichloro-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide
  • [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-chlorophenoxy)ethyl]cyanamide
  • [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]urea

Uniqueness

Compared to similar compounds, [4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide is unique due to its specific combination of functional groups. The presence of both the triazine ring and the cyanamide group allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

306318-67-2

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide

InChI

InChI=1S/C17H23N7O/c1-13-8-6-7-9-14(13)25-11-10-24(12-18)17-20-15(22(2)3)19-16(21-17)23(4)5/h6-9H,10-11H2,1-5H3

InChI Key

XVVBDOCUOGLIMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN(C#N)C2=NC(=NC(=N2)N(C)C)N(C)C

solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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